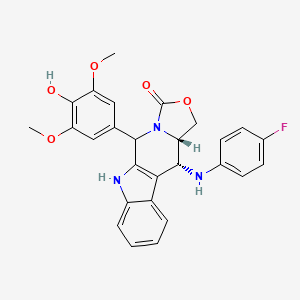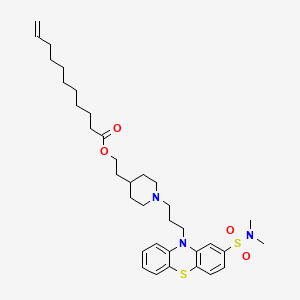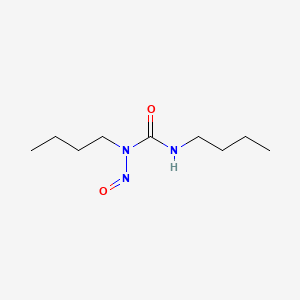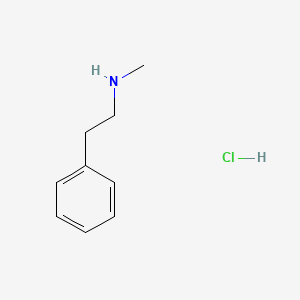
Clorhidrato de N-Metilfenetilamina
Descripción general
Descripción
Phenethylamine, N-methyl-, hydrochloride (also known as N-methyl-phenethylamine or NMPEA) is a stimulant drug primarily used in scientific research. It is a derivative of the phenethylamine class of compounds, and is structurally related to amphetamine and other stimulants. It has been used in research studies to explore the effects of stimulant drugs on the body and brain, and to test potential treatments for conditions such as attention deficit hyperactivity disorder (ADHD). NMPEA is a potent stimulant drug and is known to produce effects such as increased alertness, increased focus, improved mood, and increased energy.
Aplicaciones Científicas De Investigación
Química Medicinal: Desarrollo de Ligandos
Clorhidrato de N-Metilfenetilamina: se utiliza en química medicinal para el desarrollo de ligandos dirigidos a varios receptores. Este compuesto sirve como un motivo estructural en la síntesis de moléculas que interactúan con los adrenoceptores, los receptores de dopamina y los receptores de serotonina {svg_1}. Estos ligandos pueden modular la actividad del receptor, lo que lleva a posibles aplicaciones terapéuticas para trastornos relacionados con estos sistemas de neurotransmisores.
Farmacología: Análisis de Sustancias Psicoactivas
En farmacología, se analiza el This compound por sus propiedades psicoactivas. Como derivado de la fenetilamina, es estructuralmente similar a varias sustancias psicoactivas y se puede utilizar como un compuesto de referencia en el estudio del abuso de drogas y los efectos de las "drogas de diseño" en el sistema nervioso central {svg_2}.
Síntesis Orgánica: Intermediario Químico
Este compuesto se emplea como intermedio en la síntesis orgánica. Su estructura es fundamental para la construcción de moléculas más complejas, particularmente en la síntesis de productos farmacéuticos y compuestos biológicamente activos. La forma de sal de clorhidrato mejora su solubilidad en solventes polares, lo que facilita diversas reacciones químicas {svg_3}.
Bioquímica: Estudios de Inhibición Enzimática
This compound: se utiliza en bioquímica para estudios de inhibición enzimática. Puede actuar como un inhibidor de enzimas como la monoaminooxidasa (MAO) y el transportador de dopamina (DAT), que son cruciales en el metabolismo y la función de los neurotransmisores. Comprender sus efectos inhibitorios puede contribuir al desarrollo de nuevos tratamientos para trastornos neurológicos {svg_4}.
Neuroquímica: Mimetismo de Neurotransmisores
En neuroquímica, este compuesto se estudia por su capacidad de imitar neurotransmisores endógenos como la dopamina y la norepinefrina. Su similitud estructural le permite unirse a los mismos receptores y provocar respuestas fisiológicas similares, lo que lo convierte en una herramienta valiosa para estudiar las vías de neurotransmisores y la farmacología de los receptores {svg_5}.
Mecanismo De Acción
Target of Action
N-Methylphenethylamine (NMPEA) is an endogenous compound in humans and is an isomer of amphetamine . The primary target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor which modulates catecholamine neurotransmission .
Mode of Action
NMPEA interacts with TAAR1, modulating the release of catecholamines, which are neurotransmitters involved in the regulation of various physiological functions such as mood, stress response, and attention .
Biochemical Pathways
NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .
Pharmacokinetics
It is known that nmpea is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine . More research is needed to fully understand the ADME properties of NMPEA.
Result of Action
The interaction of NMPEA with TAAR1 leads to the modulation of catecholamine neurotransmission . This can have various effects on physiological functions regulated by catecholamines, including mood, stress response, and attention .
Action Environment
It is known that nmpea is present in a number of different plant species and in a wide range of foodstuffs
Análisis Bioquímico
Biochemical Properties
Phenethylamine, N-methyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is monoamine oxidase B (MAO-B), which metabolizes phenethylamine and its derivatives. This interaction leads to the formation of phenylacetic acid. Additionally, phenethylamine, N-methyl-, hydrochloride interacts with trace amine-associated receptor 1 (TAAR1), which regulates monoamine neurotransmission by inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Cellular Effects
Phenethylamine, N-methyl-, hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also impacts gene expression and cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. The effects of phenethylamine, N-methyl-, hydrochloride on cellular function include enhanced mood, cognitive function, and mental well-being .
Molecular Mechanism
The molecular mechanism of action of phenethylamine, N-methyl-, hydrochloride involves its binding interactions with biomolecules and enzyme modulation. It binds to TAAR1, leading to the inhibition of VMAT2 and increased release of monoamine neurotransmitters. Additionally, phenethylamine, N-methyl-, hydrochloride inhibits MAO-B, preventing the breakdown of phenethylamine and prolonging its effects. These interactions result in changes in gene expression and neurotransmitter levels, contributing to its stimulant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenethylamine, N-methyl-, hydrochloride change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that phenethylamine, N-methyl-, hydrochloride can have sustained effects on cellular function, including prolonged neurotransmitter release and modulation of gene expression .
Dosage Effects in Animal Models
The effects of phenethylamine, N-methyl-, hydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and mood without significant adverse effects. At high doses, phenethylamine, N-methyl-, hydrochloride can cause toxic effects, including increased heart rate, hypertension, and behavioral changes similar to those observed with amphetamines. These threshold effects highlight the importance of dosage regulation in experimental settings .
Metabolic Pathways
Phenethylamine, N-methyl-, hydrochloride is involved in several metabolic pathways, primarily through its interaction with MAO-B. This enzyme metabolizes the compound into phenylacetic acid, which is further broken down into other metabolites. The compound also interacts with phenylethanolamine N-methyltransferase, which converts phenethylamine into N-methylphenethylamine, enhancing its effects. These metabolic pathways play a crucial role in regulating the levels and activity of phenethylamine, N-methyl-, hydrochloride in the body .
Transport and Distribution
Phenethylamine, N-methyl-, hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), which facilitate its entry into neurons. Once inside the cells, the compound can be stored in vesicles or metabolized by enzymes such as MAO-B. The distribution of phenethylamine, N-methyl-, hydrochloride within tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of phenethylamine, N-methyl-, hydrochloride is primarily within monoamine neurons, where it exerts its effects on neurotransmitter release and metabolism. The compound is directed to specific compartments within the cells, including synaptic vesicles, where it can modulate neurotransmitter levels. Post-translational modifications and targeting signals play a role in directing phenethylamine, N-methyl-, hydrochloride to these specific subcellular locations, ensuring its proper function and activity .
Propiedades
IUPAC Name |
N-methyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBADEXUNPVVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
589-08-2 (Parent) | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40194013 | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4104-43-2 | |
| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF EL-29 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphenethylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
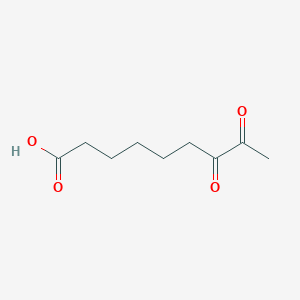

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
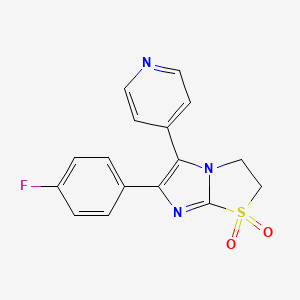
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

